Spiro[4.5]dec-3-en-2-one
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Overview
Description
Spiro[4.5]dec-3-en-2-one: is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the broader class of spiro compounds, which are known for their diverse chemical properties and applications. The structure of this compound consists of a decane ring fused with a cyclohexane ring, forming a stable and rigid framework.
Mechanism of Action
Target of Action
Spiro[4.5]dec-3-en-2-one is a compound with a unique structure that has been studied for its potential applications in various fields . .
Mode of Action
The mode of action of Spiro[4It is known to be involved in the Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes, leading to the construction of products containing spiro[4.5]decane skeletons .
Biochemical Pathways
The biochemical pathways affected by Spiro[4It is known to participate in the formation of spiro[45]decane skeletons .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[4It is known that the compound can be analyzed using high-performance liquid chromatography (hplc) for pharmaceutical testing .
Result of Action
The molecular and cellular effects of Spiro[4Spiro compounds are known to have distinctive characteristics due to their interesting conformations and their structural impacts on biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of spirotetramat, a compound related to this compound, has been optimized under mild conditions for good yields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.5]dec-3-en-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 1,6-diketones can yield spirocyclic compounds through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with cyclohexanone derivatives as raw materials. These methods are favored for their high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic ketones and alcohols.
Reduction: Reduction reactions can convert the compound into spirocyclic alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: Spiro[4.5]dec-3-en-2-one is used as a building block in organic synthesis due to its stable and rigid structure. It serves as a precursor for the synthesis of more complex spirocyclic compounds .
Biology and Medicine: In medicinal chemistry, spirocyclic compounds like this compound are investigated for their potential as therapeutic agents. They exhibit unique biological activities, including anti-inflammatory and antimicrobial properties .
Industry: The compound is used in the development of agrochemicals, such as insecticides and herbicides, due to its stability and effectiveness .
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.
Uniqueness: Spiro[4.5]dec-3-en-2-one is unique due to its specific ring size and stability, which make it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
spiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-7-10(8-9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNCHXFQVBSCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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